3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde
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Overview
Description
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde: is a complex organic compound that features a benzaldehyde core substituted with a chloro group and a methoxy group linked to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the trifluorophenyl group:
Chlorination: The chloro group is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus trichloride.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
Oxidation: 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoic acid.
Reduction: 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluorophenyl and oxadiazole moieties are known to enhance binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzaldehyde
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
Comparison
Compared to similar compounds, 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde is unique due to the presence of the 1,2,4-oxadiazole ring and the trifluorophenyl group. These features confer distinct chemical and biological properties, such as increased stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
3-chloro-4-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-10-3-8(6-23)1-2-13(10)24-7-14-21-16(22-25-14)9-4-11(18)15(20)12(19)5-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBOKHFKLLVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC2=NC(=NO2)C3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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